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2,6-Difluoro-3-(trifluoromethyl)phenol

Cat. No.: B2570908
CAS No.: 2149589-77-3
M. Wt: 198.092
InChI Key: JRBABMCOXOLBOS-UHFFFAOYSA-N
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Description

Significance of Fluorine Substituents in Modulating Molecular Properties for Academic Research

The incorporation of fluorine into organic molecules is a key strategy in modern chemical research. acs.org Fluorine's unique properties—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—allow for precise modulation of a molecule's behavior without significant steric bulk. tandfonline.comacs.org This makes fluorine a powerful tool for researchers aiming to enhance specific molecular attributes.

Fluorine exerts a powerful influence on the electronic environment of an aromatic ring through a combination of inductive and resonance effects. nih.gov As the most electronegative element, fluorine withdraws electron density from the carbon atom it is bonded to, an effect known as a negative inductive effect (-I). minia.edu.eg This electron withdrawal is significant and can make the aromatic ring less susceptible to electrophilic attack. numberanalytics.com

Simultaneously, the lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system, a positive mesomeric or resonance effect (+M). nih.gov However, in the case of fluorine, the strong -I effect typically dominates the weaker +M effect. When multiple fluorine atoms or potent electron-withdrawing groups like trifluoromethyl (-CF3) are present, the ring becomes significantly electron-deficient. nih.gov This electronic shift increases the acidity of the phenolic proton (lowers the pKa) and alters the regioselectivity and rate of chemical reactions. tandfonline.com

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect
-F Strongly Electron-WithdrawingWeakly Electron-DonatingNet Electron-Withdrawing
-CF3 Very Strongly Electron-WithdrawingNegligibleVery Strongly Electron-Withdrawing

Table 1. Electronic effects of common fluorine-containing substituents on an aromatic ring. The inductive effect of fluorine-based groups strongly influences the electron density of the aromatic system.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in molecular design. The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. nih.govresearchgate.net This enhancement is particularly pronounced with the trifluoromethyl group. beilstein-journals.orgnih.gov Increased lipophilicity can improve a molecule's ability to permeate biological membranes. mdpi.com

Fluorine substitution can also impose conformational constraints on a molecule. The C-F bond is highly polarized and can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize specific three-dimensional structures. researchgate.net These conformational preferences are crucial in designing molecules that fit precisely into the active sites of proteins or form highly ordered materials.

CompoundLogP ValueChange upon Fluorination
Benzene (B151609) 2.13N/A
Fluorobenzene 2.27+0.14
Toluene (B28343) 2.73N/A
(Trifluoromethyl)benzene 3.61+0.88

Table 2. A comparison of the partition coefficient (LogP) for benzene and toluene versus their fluorinated analogues. The data illustrates the significant increase in lipophilicity imparted by fluorine and trifluoromethyl groups.

Overview of Trifluoromethyl and Difluoro Groups in Aromatic Systems

The trifluoromethyl (-CF3) and difluoro groups are among the most important fluorinated motifs in organic chemistry. mdpi.com The -CF3 group is exceptionally stable and acts as a powerful electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms. nih.govwikipedia.org Its incorporation into an aromatic ring significantly increases the molecule's stability against metabolic oxidation and enhances its lipophilicity. nih.govmdpi.com

Difluoro groups, such as those in a difluoromethyl (-CHF2) or a difluoromethoxy (-OCF2H) substituent, also serve as electron-withdrawing entities, though their effect is generally more moderate than that of the -CF3 group. nuph.edu.uanuph.edu.uaresearchgate.net These groups provide an intermediate level of electronic modulation and lipophilicity, offering chemists a finer level of control over molecular properties. The presence of two fluorine atoms on the same carbon creates a unique electronic and steric environment that can be exploited in the design of advanced materials and bioactive compounds. nih.gov

Research Trajectory of 2,6-Difluoro-3-(trifluoromethyl)phenol and Related Fluorinated Phenolic Structures

The study of polyfluorinated phenols like this compound is built upon a long history of developments in fluorine chemistry and is driven by contemporary research challenges.

The synthesis of fluorinated aromatic compounds has been a long-standing challenge in organic chemistry. Early methods, such as the Balz-Schiemann reaction developed in 1927, provided a route to simple fluoroarenes but were often limited in scope and required harsh conditions. nih.gov The direct fluorination of phenols was historically difficult due to the high reactivity of both elemental fluorine and the phenol (B47542) ring itself. beilstein-journals.org

The latter half of the 20th century saw the development of more sophisticated and milder fluorinating agents, including N-F reagents like Selectfluor. researchgate.netmdpi.com More recently, significant progress has been made in methods for the deoxyfluorination of phenols, allowing for the direct conversion of the hydroxyl group to a fluorine atom, which has greatly expanded the accessibility of complex fluorinated phenolic structures. nih.govharvard.edu

Current academic interest in polyfluorinated phenolic structures is largely driven by their potential applications. Researchers are exploring these compounds as key intermediates for synthesizing complex molecules with tailored properties. nih.gov The increased acidity and unique hydrogen-bonding capabilities of fluorinated phenols make them attractive for creating self-assembled materials and as organocatalysts. brighton.ac.uk

Despite significant progress, challenges remain. The primary challenge is the development of highly selective, efficient, and scalable methods for the synthesis of complex polyfluorinated aromatics. numberanalytics.com Achieving precise control over the placement of multiple fluorine-containing substituents on a single aromatic ring, as seen in this compound, requires sophisticated synthetic strategies. Furthermore, understanding and predicting the subtle interplay of multiple fluorine substituents on molecular conformation and intermolecular interactions is an ongoing area of active research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F5O B2570908 2,6-Difluoro-3-(trifluoromethyl)phenol CAS No. 2149589-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBABMCOXOLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2,6 Difluoro 3 Trifluoromethyl Phenol and Its Analogs

Advanced Strategies for Trifluoromethyl (CF3) Group Introduction

The synthesis of trifluoromethylated aromatic compounds can be broadly approached through nucleophilic or electrophilic trifluoromethylation pathways. Each strategy utilizes distinct reagents and mechanisms to formally transfer a "CF3-" anion or a "CF3+" cation equivalent to a substrate.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a prominent method for creating C-CF3 bonds, typically involving the reaction of a CF3-anion precursor with an electrophile. semanticscholar.org

Trifluoromethyltrimethylsilane, commonly known as the Ruppert-Prakash reagent (TMSCF3), is one of the most widely used reagents for nucleophilic trifluoromethylation. researchgate.net Introduced by Ruppert in 1984 and popularized by Prakash, this organosilicon compound serves as a versatile and effective source of the trifluoromethyl nucleophile. wikipedia.org Its application typically requires activation by a nucleophilic initiator, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or other bases, to generate a transient trifluoromethyl anion ([CF3]−). wikipedia.org

This reactive intermediate can then add to various electrophiles, including carbonyl compounds like aldehydes and ketones. st-andrews.ac.uk The initial addition product is a trimethylsilyl (B98337) ether, which upon hydrolysis yields the corresponding trifluoromethylated alcohol. acs.orgst-andrews.ac.uk The reaction mechanism is understood to proceed via an anionic chain reaction, where the product alkoxide can act as a chain carrier to propagate the reaction. wikipedia.org

Detailed mechanistic studies have revealed that the kinetics and outcome of TMSCF3-mediated reactions are highly nuanced and complex. nih.gov The process is not a simple fluoride-catalyzed event but involves an intricate anionic chain reaction where both the product alkoxide and the trifluoromethyl anion can act as chain carriers. nih.govresearchgate.net The identity of the initiator, the silyl (B83357) group on the reagent (e.g., Me3Si vs. Et3Si vs. iPr3Si), and the reaction conditions significantly influence the reaction rates and selectivity. nih.gov

Kinetic investigations using techniques like stopped-flow NMR and IR spectroscopy have been crucial in deconvoluting the underlying mechanistic pathways. nih.gov These studies have shown that pentacoordinate siliconate intermediates, once thought to directly transfer the CF3 group, are often not the kinetically competent species. nih.govresearchgate.net Instead, a dichotomy exists between siliconate and free carbanion pathways, with the latter being a key route for trifluoromethyl transfer. acs.org

Methyl fluorosulfonyldifluoroacetate (FSO2CF2CO2Me), widely known as Chen's reagent, is another pivotal reagent for nucleophilic trifluoromethylation, particularly for aryl halides. cas.cnresearchgate.net Developed by Professor Qing-Yun Chen in 1989, it provides an efficient and cost-effective method for the copper-mediated trifluoromethylation of aryl and vinyl halides. nih.govcas.cnresearchgate.net This discovery marked the first example of a copper-catalyzed aromatic trifluoromethylation reaction. cas.cn

The reaction typically involves a catalytic amount of a copper(I) salt, such as CuI, in a polar aprotic solvent like DMF. cas.cnbeilstein-journals.org The mechanism is proposed to involve the generation of a "CuCF3" species via a single electron transfer (SET) process induced by copper. cas.cn This copper-trifluoromethyl intermediate then participates in a cross-coupling reaction with the organic halide to form the desired trifluoromethylated product. Recent advancements have shown that Cu(II) salts, like CuCl2, can also be highly effective catalysts for this transformation. rsc.org

The versatility of Chen's reagent has made it a widely used tool in both academic and industrial settings for the synthesis of trifluoromethylated compounds. cas.cnresearchgate.net

Comparison of Nucleophilic Trifluoromethylation Reagents
ReagentTypical SubstrateActivator/CatalystKey IntermediateReference
Trifluoromethyltrimethylsilane (TMSCF3)Aldehydes, KetonesNucleophilic initiator (e.g., TBAF)[CF3]− anion wikipedia.org
Chen's Reagent (FSO2CF2CO2Me)Aryl/Vinyl HalidesCopper(I) or Copper(II) salt"CuCF3" species cas.cnrsc.org
Utilization of Trifluoromethyltrimethylsilane (TMSCF3) in Complex Transformations

Electrophilic Trifluoromethylation Pathways

In contrast to nucleophilic methods that employ a CF3- equivalent, electrophilic pathways utilize reagents that act as a source of a "CF3+" cation. These reagents are particularly effective for trifluoromethylating electron-rich substrates such as phenols, anilines, and various heterocycles.

A prominent class of electrophilic trifluoromethylating agents is the hypervalent iodine(III) reagents, most notably Togni's reagents. brynmawr.edubeilstein-journals.org Togni reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a stable, crystalline solid that has become a popular choice for the direct trifluoromethylation of a wide array of nucleophiles. enamine.netwikipedia.org

For substrates like phenols, electrophilic aromatic substitution occurs, typically at the ortho and para positions. brynmawr.eduwikipedia.org This regioselectivity is driven by the electron-donating nature of the hydroxyl group, which activates these positions towards electrophilic attack. If the ortho and para positions are blocked, O-trifluoromethylation can sometimes be achieved, though this is often a more challenging transformation. acs.org The reactivity of these reagents can be tuned by modifying the electronic properties of the aromatic backbone of the iodane. acs.org

The development of Togni's reagents and other similar hypervalent iodine compounds has significantly expanded the toolkit for synthesizing trifluoromethylated molecules, providing a complementary approach to the classical nucleophilic methods. beilstein-journals.orgacs.org

Mechanistic Studies of CF3-Transfer Agents

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step in the synthesis of 2,6-difluoro-3-(trifluoromethyl)phenol. Electrophilic trifluoromethylating reagents, often referred to as CF3-transfer agents, play a pivotal role in this transformation. Mechanistic studies have revealed that the reactivity of these agents can be nuanced, often involving radical pathways rather than direct electrophilic aromatic substitution.

Prominent among these reagents are hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. While often depicted as sources of an electrophilic "CF3+" species, their reaction mechanisms are more complex. Investigations have shown that under many conditions, particularly in the presence of transition metals like copper, these reagents act as sources of the trifluoromethyl radical (•CF3). beilstein-journals.org

The reaction of a phenol (B47542) with a Togni reagent, for instance, can proceed via a single-electron transfer (SET) mechanism, especially when catalyzed by a copper(I) salt. The Cu(I) species can reduce the Togni reagent, leading to the formation of a •CF3 radical. This highly reactive radical can then add to the aromatic ring of the phenol. Subsequent oxidation and deprotonation lead to the final trifluoromethylated product. The regioselectivity of this addition is influenced by the electronic properties of the phenol and the steric environment around the aromatic ring. For 2,6-difluorophenol (B125437), the fluorine atoms are strongly electron-withdrawing, which can influence the position of trifluoromethylation.

Radical Trifluoromethylation Techniques

Building on the understanding of CF3-transfer agents as radical precursors, specific techniques have been developed to harness radical trifluoromethylation for the synthesis of complex molecules.

Copper-Mediated Radical Reactions for CF3 Introduction

Copper catalysis is a cornerstone of modern radical trifluoromethylation chemistry. beilstein-journals.org Copper(I) salts are particularly effective in promoting the generation of trifluoromethyl radicals from various precursors, including Togni and Umemoto reagents, as well as simpler sources like trifluoromethanesulfonyl chloride (CF3SO2Cl).

A general mechanism for the copper-mediated trifluoromethylation of phenols involves the following key steps:

Generation of the CF3 Radical: A copper(I) species reduces the trifluoromethylating agent in a single-electron transfer (SET) process to generate a trifluoromethyl radical.

Radical Addition: The electrophilic •CF3 radical adds to the electron-rich aromatic ring of the phenoxide ion.

Oxidation and Rearomatization: The resulting radical intermediate is oxidized, often by a copper(II) species, to a cyclohexadienyl cation. Subsequent loss of a proton restores aromaticity and yields the trifluoromethylated phenol.

The regiochemical outcome of this reaction on a substrate like 2,6-difluorophenol is a critical consideration. The directing effects of the hydroxyl group and the two fluorine atoms will determine the position of the incoming trifluoromethyl group. While the hydroxyl group is ortho-, para-directing, the fluorine atoms are deactivating and meta-directing. The interplay of these electronic effects, along with steric hindrance from the ortho-fluorine atoms, would likely influence the final substitution pattern.

Anodic Oxidation in Aryl Trifluoromethyl Ether Synthesis

Electrochemical methods offer an alternative, oxidant-free approach to generate radical species for trifluoromethylation. Anodic oxidation has been successfully employed in the synthesis of aryl trifluoromethyl ethers. This technique relies on the simultaneous oxidation of a phenol and a trifluoromethyl source at the anode.

In a typical procedure, a solution containing the phenol, a suitable trifluoromethyl source (such as trifluoroacetic acid or its salts), and a supporting electrolyte is subjected to electrolysis. At the anode, both the phenol and the trifluoromethyl source are oxidized to their respective radical species: the phenoxyl radical and the trifluoromethyl radical. These two radicals then couple to form the desired aryl trifluoromethyl ether.

For a substrate like 2,6-difluorophenol, this method could potentially be used to synthesize 2,6-difluoro-1-(trifluoromethoxy)benzene, a close analog of the target molecule. The efficiency of this process depends on factors such as the electrode material, solvent, supporting electrolyte, and the oxidation potentials of the substrates.

Methodologies for Difluoro Substituted Phenolic Moiety Construction

The synthesis of the 2,6-difluorophenol core is another crucial aspect of obtaining the target molecule. Various methods have been developed for the selective introduction of fluorine atoms onto a phenolic ring.

Approaches Involving Difluorocarbene Precursors (e.g., Sodium Chlorodifluoroacetate)

Difluorocarbene (:CF2) is a versatile reagent for the introduction of difluoromethyl groups. Sodium chlorodifluoroacetate (ClCF2CO2Na) is a common and convenient precursor that generates difluorocarbene upon heating through the loss of carbon dioxide and a chloride ion.

While difluorocarbene is primarily used for the difluoromethylation of heteroatoms (O, S, N), its application in the construction of difluorinated aromatic rings is less direct. However, it can be used to synthesize difluoromethyl aryl ethers from phenols. The reaction proceeds via the generation of the phenoxide with a base, which then attacks the electrophilic difluorocarbene.

The general mechanism for the O-difluoromethylation of a phenol using sodium chlorodifluoroacetate is as follows:

Deprotonation: The phenol is treated with a base to form the more nucleophilic phenoxide ion.

Difluorocarbene Generation: Sodium chlorodifluoroacetate is heated to induce decarboxylation and generate difluorocarbene.

Nucleophilic Attack: The phenoxide ion attacks the difluorocarbene to form a difluoromethoxide intermediate.

Protonation: The intermediate is protonated upon workup to yield the aryl difluoromethyl ether.

This methodology provides a route to compounds like 1-(difluoromethoxy)-2,6-difluorobenzene from 2,6-difluorophenol.

Advanced Difluoromethylation Techniques for C-X (X=C, O, N, S) Bond Formation

Recent advancements in fluorine chemistry have led to the development of more sophisticated reagents and methods for difluoromethylation, offering milder reaction conditions and broader substrate scope. nih.gov These techniques are crucial for the late-stage functionalization of complex molecules and for the synthesis of novel fluorinated compounds.

For the formation of C-O bonds, reagents such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and difluoromethyltriflate have been developed as effective sources of the difluoromethyl group. These reagents can react with phenols under various conditions to provide difluoromethyl aryl ethers.

The reaction of phenols with these advanced reagents often proceeds through the in-situ generation of difluorocarbene, similar to the classical precursors. However, these modern reagents can offer advantages in terms of reactivity, handling, and reaction conditions. For instance, some methods allow for the difluoromethylation to occur at room temperature, which is a significant improvement over the high temperatures often required for the decomposition of sodium chlorodifluoroacetate.

The selective activation of C-F bonds in difluoromethyl aryl ethers has also emerged as a strategy to further functionalize these molecules. nih.gov This approach opens up possibilities for introducing other substituents onto the difluoromethylated carbon, providing access to a wider range of fluorinated compounds.

Multi-Step Synthesis of this compound and Complex Derivatives

The synthesis of intricately functionalized aromatic compounds such as this compound and its analogs requires sophisticated multi-step strategies. These approaches often involve the sequential introduction of fluorine and trifluoromethyl groups onto a phenolic scaffold, or the construction of the phenol itself from a pre-functionalized arene. The subsequent incorporation of this highly fluorinated phenol into more complex molecular architectures further showcases the versatility of modern synthetic methodologies.

Building Block Strategies for Constructing Fluorinated Phenolic Scaffolds

The construction of complex fluorinated molecules like this compound often relies on a building block approach, where smaller, pre-fluorinated molecules are assembled into the final desired structure. This strategy is central to medicinal chemistry and drug discovery, enabling the efficient synthesis of a diverse range of compounds. fluorochem.co.uk

Key strategies for creating fluorinated building blocks that could lead to scaffolds like this compound include:

Nucleophilic Fluorination: This is a common method for introducing fluorine into aromatic rings. It often involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride ion.

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly introduce fluorine onto an aromatic ring, although controlling regioselectivity can be a challenge.

Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using various reagents. The Ruppert-Prakash reagent (TMSCF3) is a well-known source for nucleophilic trifluoromethylation. nih.govmdpi.com Other methods involve radical trifluoromethylation, often initiated by photoredox catalysis. acs.org A method for the visible-light-promoted multiple trifluoromethylation of phenol derivatives using CF3I has also been developed. chemistryviews.org

A convenient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block for the herbicide penoxsulam, highlights a practical approach starting from 3-bromobenzotrifluoride. This synthesis involves regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation. researchgate.net Such strategies demonstrate how commercially available trifluoromethylated arenes serve as foundational building blocks for more complex fluorinated structures.

The following table provides examples of fluorinated building blocks and reagents relevant to the synthesis of compounds like this compound.

Compound/Reagent NameCAS NumberMolecular FormulaApplication
2,6-Difluorophenol28177-48-2C6H4F2OStarting material for further functionalization.
3-Bromobenzotrifluoride401-78-5C7H4BrF3A common building block for introducing a trifluoromethyl group. researchgate.net
(Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)81290-20-2C4H9F3SiA nucleophilic trifluoromethylating agent. nih.govmdpi.com
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)140681-55-6C7H14B2ClF2N2An electrophilic fluorinating agent.
Trifluoromethyl iodide2314-97-8CF3IA source for trifluoromethyl radicals in photoredox catalysis. chemistryviews.org

Incorporation into Complex Molecular Architectures (e.g., Pyridine (B92270) Schiff Bases, Benzamides, Thiazolo-pyridines)

Once synthesized, this compound can serve as a valuable building block for creating more complex and potentially bioactive molecules. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a trifluoromethyl group, can significantly influence the characteristics of the final molecular architecture.

Pyridine Schiff Bases:

Fluorinated phenols are readily incorporated into pyridine Schiff bases through condensation reactions with aminopyridines. For instance, new pyridine Schiff bases have been synthesized by the condensation of 3,4-diaminopyridine (B372788) with fluorinated 2-hydroxy-benzaldehydes in methanol. nih.govfrontiersin.org This straightforward reaction highlights a common method for integrating fluorinated phenolic moieties into larger, heterocyclic systems. The resulting Schiff bases, characterized by a pyridine and a phenolic ring connected by an azomethine group, are of interest for their potential biological activities. nih.govnih.govmdpi.com The stability of these compounds is often enhanced by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the azomethine group. mdpi.com

An example is the synthesis of (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, which demonstrates the direct use of a difluorinated phenolic precursor. nih.govfrontiersin.orgnih.gov

Benzamides:

The synthesis of benzamides can be achieved through the reaction of an amine with a benzoyl chloride or a benzoic acid activated with a coupling agent. To incorporate a this compound moiety, it would typically first be converted into a corresponding aminophenol derivative. This amine could then be reacted with a suitable benzoic acid or its derivative. Alternatively, the phenol could be used to displace a leaving group on an aromatic ring that is part of a larger benzamide (B126) structure. For example, the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethoxy)-phenyl]-2,6-difluoro-benzamidine involves the reaction of an aniline (B41778) derivative with 2,6-difluorophenylacetonitrile. google.com This illustrates a pathway where a pre-formed aniline is coupled to form a benzamidine, a close relative of benzamides.

Thiazolo-pyridines:

Thiazolo[3,2-a]pyridines are a class of fused heterocyclic compounds with a range of biological activities. researchgate.net Their synthesis often involves the reaction of a substituted aminopyridine with a molecule containing a reactive methylene (B1212753) group and a thiocarbonyl or equivalent functionality. The incorporation of a fluorinated phenol, such as this compound, would likely proceed through a multi-step sequence. One possible route would involve etherification of the phenol with a suitable pyridine derivative, followed by cyclization reactions to form the thiazolo-pyridine core. More commonly, the synthesis of substituted thiazolo[3,2-a]pyrimidin-7-ones has been achieved by reacting 2-aminothiazole (B372263) derivatives with fluorinated alkynes. nih.gov This suggests that a building block strategy, where the fluorinated moiety is part of one of the key reactants, is a viable approach.

Synthesis of Substituted Phenols from Arenes via Borylation-Oxidation Pathways

A powerful and modern approach for the synthesis of substituted phenols, including those with complex substitution patterns that are difficult to access through classical electrophilic aromatic substitution, is the iridium-catalyzed borylation of arenes followed by oxidation. msu.edusigmaaldrich.comresearchgate.net This two-step, often one-pot, process allows for the regioselective functionalization of C-H bonds.

The general sequence is as follows:

Iridium-Catalyzed C-H Borylation: An arene is reacted with a boron-containing reagent, such as pinacolborane (H-BPin) or bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst. This step replaces a C-H bond on the aromatic ring with a boronic ester group (e.g., -Bpin). The regioselectivity of this reaction is primarily governed by steric factors, making it particularly useful for targeting less sterically hindered positions. nih.gov

Oxidation: The resulting arylboronic ester is then oxidized to the corresponding phenol. Common oxidizing agents include Oxone®, hydrogen peroxide, or other peroxy compounds. msu.edu

This methodology is particularly advantageous for the synthesis of meta-substituted phenols from 1,3-disubstituted arenes, a transformation that is challenging using traditional methods. sigmaaldrich.comresearchgate.netnih.gov The iridium catalyst, often used in conjunction with a bipyridine ligand, directs the borylation to the C-H bond at the 5-position of a 1,3-disubstituted benzene (B151609) ring.

The following table summarizes the key components of this synthetic pathway.

StepReagents and CatalystsKey Transformation
C-H Borylation Arene, Pinacolborane (H-BPin) or Bis(pinacolato)diboron (B2pin2), Iridium catalyst (e.g., [Ir(OMe)(cod)]2), Ligand (e.g., dtbpy)Ar-H → Ar-Bpin
Oxidation Arylboronic ester, Oxidizing agent (e.g., Oxone®, H2O2)Ar-Bpin → Ar-OH

This borylation-oxidation sequence tolerates a wide variety of functional groups, including halides, esters, and ethers, making it a versatile tool for the synthesis of complex phenolic compounds. msu.edunih.gov For the synthesis of this compound, one could envision starting with 1,3-difluoro-2-(trifluoromethyl)benzene and applying this C-H activation/borylation/oxidation strategy to introduce the hydroxyl group at the desired position. The regioselectivity would need to be carefully controlled, potentially through the choice of ligand on the iridium catalyst. nih.govnih.govacs.org

Mechanistic Investigations in the Synthesis of Fluorinated Phenols

Elucidation of Reaction Pathways and Intermediate Formation

The synthesis of fluorinated phenols can proceed through various pathways, each involving distinct intermediates. For instance, in the context of trifluoromethylphenols (TFMPs), studies on their hydrolytic defluorination have provided insights into their stability and degradation pathways. While not a synthetic method, this research reveals the reactivity of the C-CF3 bond in the presence of a phenolic hydroxyl group. The proposed mechanism for the spontaneous aqueous defluorination of certain TFMPs suggests that the phenoxide form of the molecule is susceptible to nucleophilic attack, leading to the eventual cleavage of the C-F bonds. researchgate.net

In synthetic transformations, such as the photocatalyzed decarboxylative fluoroalkylation of unactivated alkenes, radical intermediates play a key role. A proposed catalytic cycle for an Fe(III)-photocatalyzed reaction involves the following steps:

Coordination of Fe(III) with a trifluoroacetate (B77799) anion.

Photoexcitation initiates a ligand-to-metal charge transfer (LMCT), generating a trifluoroacetoxy radical.

Decarboxylation of this radical releases CO2 and produces a trifluoromethyl radical (•CF3).

This trifluoromethyl radical then adds to the alkene, initiating a cascade of reactions that ultimately leads to the functionalized product. acs.org

Radical trapping experiments using agents like TEMPO can be employed to detect the presence of these transient radical intermediates, thereby providing evidence for the proposed mechanism. acs.org

In the synthesis of aryl trifluoromethyl ethers from phenols via O-carboxydifluoromethylation and subsequent decarboxylative fluorination, aryloxydifluoroacetic acids are key intermediates. The mechanism of the final fluorodecarboxylation step, often catalyzed by a silver salt, is believed to involve a single-electron transfer (SET) process. cas.cn

Influence of Catalysts and Reaction Conditions on Synthetic Outcome

Catalysts:

Iridium Catalysts: In the C-H borylation of arenes, iridium complexes are the catalysts of choice. The ligand coordinated to the iridium center is critical for controlling the regioselectivity of the borylation. For example, different bipyridine-based ligands can direct the borylation to either the ortho or meta position of a phenol derivative. nih.govrsc.org Noncovalent interactions between the ligand and the substrate can play a crucial role in achieving high site-selectivity. nih.govacs.org

Iron Catalysts: In photoredox catalysis, earth-abundant and inexpensive iron(III) complexes have emerged as effective catalysts for generating trifluoromethyl radicals from trifluoroacetic acid. The reaction proceeds through a ligand-to-metal charge transfer (LMCT) mechanism. acs.org

Silver Catalysts: Silver salts, such as AgNO3, are often used to catalyze decarboxylative fluorination reactions. They are believed to facilitate the single-electron transfer process that initiates the decarboxylation and subsequent fluorination. cas.cn

Reaction Conditions:

The choice of solvent, temperature, and reagents can dramatically alter the course of a reaction.

Solvent: In C-H borylation reactions, the polarity of the solvent can affect the selectivity, with less polar solvents often being preferred.

Temperature: Temperature can influence the regioselectivity of some reactions. For instance, in the sulfonation of phenol, the major product can be shifted from the ortho-isomer to the para-isomer by increasing the reaction temperature.

Additives: In some cases, additives are necessary to promote the desired transformation. For example, in the iridium-catalyzed meta-selective C-H borylation of phenols, the addition of pivalic acid was found to be beneficial. rsc.org In silver-catalyzed fluorodecarboxylation, the addition of a strong acid like triflic acid can accelerate the reaction. cas.cn

The following table provides a summary of how catalysts and conditions can influence the synthesis of fluorinated phenols and their derivatives.

Reaction TypeCatalystKey Reaction ConditionInfluence on Outcome
C-H Borylation Iridium complex with bipyridine ligandLigand structureControls regioselectivity (ortho vs. meta). nih.govrsc.org
Decarboxylative Trifluoromethylation Fe(III) complexVisible light irradiationInitiates the catalytic cycle via LMCT. acs.org
Decarboxylative Fluorination AgNO3Solvent system (e.g., PhCF3/H2O)Can significantly accelerate the reaction rate. cas.cn

By carefully selecting the catalyst and optimizing the reaction conditions, chemists can steer the synthesis towards the desired fluorinated phenolic product with high efficiency and selectivity.

Rigorous Computational and Theoretical Studies on 2,6 Difluoro 3 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of fluorinated phenolic compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. karazin.uaresearchgate.net Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. semanticscholar.orgnih.govresearchgate.net For 2,6-Difluoro-3-(trifluoromethyl)phenol, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The presence of highly electronegative fluorine atoms and the trifluoromethyl group significantly influences the electronic distribution within the benzene (B151609) ring and the properties of the hydroxyl group. DFT calculations can quantify these effects, providing a detailed picture of the molecule's charge distribution and dipole moment. researchgate.net The optimized geometry from DFT serves as the foundation for more advanced calculations, including the analysis of molecular orbitals and electrostatic potential. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Fluorophenol Ring (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-O 1.365 C-C-O 121.5
O-H 0.962 C-O-H 108.9
C-C (aromatic) 1.390 - 1.405 C-C-C (aromatic) 118.0 - 122.0
C-F 1.348 C-C-F 119.5
C-CF3 1.510 C-C-CF3 121.0

Note: This data is representative of typical values for fluorinated phenols and may not be the exact calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comsphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to lower the energy of both the HOMO and LUMO. This effect can significantly influence the molecule's reactivity profile. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Properties

Property Energy (eV) Description
E(HOMO) -6.85 Energy of the Highest Occupied Molecular Orbital
E(LUMO) -1.20 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.65 Indicator of chemical stability and reactivity

Note: These values are illustrative for a fluorinated aromatic compound and serve as an example.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red-colored areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature. The highly electronegative fluorine atoms of the -CF3 group and on the ring would also create negative potential regions, while the aromatic protons would be associated with areas of positive potential. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying electron delocalization and intramolecular interactions. faccts.denih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com

In this compound, NBO analysis can elucidate hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the phenolic oxygen and the fluorine atoms into the antibonding orbitals (σ* or π*) of the aromatic ring. researchgate.netsphinxsai.com This analysis can quantify the electron-withdrawing effects of the fluoro and trifluoromethyl substituents and their influence on the aromatic system's stability and the acidity of the phenolic proton. These intramolecular charge-transfer interactions play a crucial role in stabilizing the molecule. researchgate.net

Table 3: Representative NBO Analysis - Second-Order Perturbation Energies E(2)

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) π* (C-C) ~5.2 Lone Pair -> Antibonding π (Resonance)
LP (F) σ* (C-C) ~1.8 Lone Pair -> Antibonding σ (Hyperconjugation)
σ (C-H) σ* (C-C) ~2.5 σ -> σ* (Hyperconjugation)

Note: LP denotes a lone pair orbital. The values are representative examples of interactions found in substituted phenols.

Analysis of Intramolecular and Intermolecular Interactions

The fluorine atoms in this compound are not merely passive substituents; they actively participate in various non-covalent interactions that dictate the molecule's conformation and its interactions with other molecules.

Although fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor is a subject of nuanced discussion. researchgate.netnih.gov In many organic molecules, the carbon-fluorine (C-F) bond can participate in weak hydrogen bonds of the type C-F···H-X (where X is O or N). mdpi.comnih.gov These interactions, while weaker than conventional hydrogen bonds, can be significant in determining molecular conformation and crystal packing. brighton.ac.ukresearchgate.net

In the context of this compound, both intramolecular and intermolecular hydrogen bonds involving fluorine are possible. Intramolecularly, the phenolic O-H group might interact with the adjacent fluorine atom at the C2 position, forming a five-membered ring. bme.hu Such an interaction can be investigated computationally by comparing the energies of different conformers and analyzing the geometric parameters, such as the H···F distance and the O-H···F angle. researchgate.net Intermolecularly, the fluorine atoms can act as weak hydrogen bond acceptors for donor groups like N-H or O-H from neighboring molecules, influencing its solid-state structure and solubility properties. researchgate.net Quantum chemical calculations can quantify the strength of these C-F···H-N and C-F···H-O interactions, typically finding them to be in the range of 0.5 to 2.0 kcal/mol. brighton.ac.uk

Evaluation of Fluorine-Containing Groups as Hydrogen Bond Donors

The hydrogen bond donating capacity of phenolic compounds is a critical parameter in understanding their interactions in biological and chemical systems. In the case of this compound, the presence of multiple fluorine substituents significantly modulates the acidity of the hydroxyl proton, thereby influencing its strength as a hydrogen bond donor. The fluorine atoms at the ortho positions (2 and 6) and the trifluoromethyl group at the meta position (3) are strongly electron-withdrawing. This inductive effect decreases the electron density on the aromatic ring and, consequently, on the oxygen atom of the hydroxyl group. As a result, the O-H bond is more polarized, and the proton is more acidic, making this compound a more potent hydrogen bond donor compared to phenol (B47542) itself. brighton.ac.uknih.gov

Computational studies on similar fluorinated phenols have demonstrated that fluorination enhances the efficacy of phenols as hydrogen-bond-donating building blocks. brighton.ac.uk For instance, calculations on systems involving phenolic hydroxyl groups have shown that fluorination can increase the strength of an O-H⋯N(pyridyl) hydrogen bond by approximately 1.7 kcal/mol, which represents a significant enhancement of about 17%. brighton.ac.uk

While the hydroxyl group is the primary hydrogen bond donor, the potential for weaker C-H⋯F interactions also exists, which can contribute to the stability of molecular assemblies. brighton.ac.uk The difluoromethyl (CF₂H) group, which is structurally related to the trifluoromethyl group, has been computationally and experimentally shown to act as a hydrogen bond donor, albeit a weaker one than a hydroxyl group. beilstein-journals.orgbohrium.com The trifluoromethyl group itself, lacking a hydrogen, does not act as a hydrogen bond donor.

The table below illustrates the impact of fluorination on the hydrogen bond donating ability of phenols by comparing the dissociation constants (Kd) of their complexes with a hydrogen bond acceptor, Reichardt's dye, in acetonitrile. A smaller Kd value indicates a stronger hydrogen bond donor.

Hydrogen Bond DonorDissociation Constant (Kd) in Acetonitrile
Phenol4.66
Difluoromethyl-containing compounds (representative)0.44 - 1.13

Data for phenol and difluoromethyl-containing compounds are based on studies of similar molecules and are provided for comparative purposes. beilstein-journals.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) calculations are commonly employed for this purpose and can provide valuable insights into the structural and electronic properties of molecules like this compound. nih.govkarazin.ua

For this compound, theoretical calculations of its ¹H, ¹³C, and ¹⁹F NMR spectra would be expected to show characteristic shifts influenced by the fluorine substituents. The ¹H NMR spectrum would likely show a single peak for the hydroxyl proton, with its chemical shift influenced by solvent and concentration due to hydrogen bonding. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring. In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine would show large one-bond C-F coupling constants. The trifluoromethyl carbon would also be readily identifiable. The ¹⁹F NMR spectrum would be most informative, with distinct signals for the fluorine atoms at the 2 and 6 positions and a separate signal for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns.

The following table provides a hypothetical comparison of expected IR vibrational frequencies for key functional groups in this compound based on typical ranges and computational studies of similar molecules.

Functional GroupExpected Vibrational ModeTypical Frequency Range (cm⁻¹)
O-HStretching3200-3600 (broad)
C-F (Aromatic)Stretching1100-1400
C-F (Trifluoromethyl)Stretching1100-1200
C=C (Aromatic)Stretching1450-1600

Theoretical Insights into Reactivity, Stability, and Reaction Mechanisms

The introduction of fluorine atoms and trifluoromethyl groups into aromatic compounds significantly alters their electronic properties, which in turn affects their reactivity and stability. The strong electron-withdrawing nature of these substituents can deactivate the aromatic ring towards electrophilic substitution. vaia.com However, this electronic perturbation can also render the molecule susceptible to other transformations, such as nucleophilic aromatic substitution or defluorination under certain conditions.

Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of defluorination of fluorinated aromatic compounds. For trifluoromethylphenols, research has shown that the deprotonation of the phenolic hydroxyl group is a key step in initiating defluorination. rsc.org The resulting phenolate (B1203915) is more electron-rich and can promote the cleavage of a C-F bond.

Studies on trifluoromethylphenols with ortho and para-substituted trifluoromethyl groups have suggested that defluorination can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgchemrxiv.org This process is driven by the delocalization of the negative charge of the phenolate into the aromatic ring, which facilitates the elimination of a fluoride (B91410) ion from the trifluoromethyl group. rsc.org For this compound, the trifluoromethyl group is in a meta position relative to the hydroxyl group. Computational studies on other meta-trifluoromethylphenols have indicated that they are generally more resistant to this type of defluorination pathway because the negative charge of the phenolate cannot be directly delocalized to the carbon bearing the trifluoromethyl group through resonance. rsc.org

Bond dissociation energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. Theoretical calculations are a primary method for determining BDEs, especially for complex molecules.

For this compound, two key BDEs are of interest: the O-H bond dissociation energy of the hydroxyl group and the C-F bond dissociation energies of the aromatic fluorine atoms and the trifluoromethyl group.

The O-H BDE is a critical indicator of the antioxidant potential of a phenolic compound. Electron-withdrawing substituents, such as fluorine and trifluoromethyl groups, are known to increase the O-H BDE relative to unsubstituted phenol. mdpi.comresearchgate.net This is because these groups destabilize the resulting phenoxyl radical to a lesser extent than they stabilize the parent phenol. DFT calculations on a range of substituted phenols have shown a good correlation between calculated and experimental BDEs. mdpi.com

The C-F bond is exceptionally strong, and its BDE is influenced by the surrounding molecular structure. wikipedia.org High-level quantum chemical calculations are required to accurately predict C-F BDEs. nih.gov For the trifluoromethyl group on an aromatic ring, the C-F bonds are very strong, contributing to the group's stability. mdpi.com

The following table presents typical BDE values for relevant bonds in similar chemical environments for comparative purposes.

BondTypical BDE (kcal/mol)
Phenolic O-H~87-90
Aromatic C-F~125
C-F in CF₃ group~115

These are general values and the specific BDEs for this compound would require specific computational studies. wikipedia.orgmdpi.com

The electron density distribution within a molecule determines its reactivity towards electrophiles and nucleophiles. Computational methods can generate molecular electrostatic potential (MEP) maps and calculate partial atomic charges, such as Mulliken charges, to visualize and quantify this distribution. semanticscholar.orgwolfram.com

For this compound, an MEP map would be expected to show a region of negative electrostatic potential (electron-rich) around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, regions of positive electrostatic potential (electron-deficient) would be anticipated around the hydrogen atom of the hydroxyl group and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing fluorine and trifluoromethyl substituents. vaia.com

Mulliken population analysis provides a method for estimating the partial charge on each atom in a molecule. wikipedia.orguni-muenchen.de In this compound, the oxygen and fluorine atoms are expected to have significant negative Mulliken charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms, as well as the hydrogen of the hydroxyl group, would correspondingly have positive Mulliken charges. These charge distributions are crucial for predicting the molecule's reactivity. For example, the positively charged carbon atoms of the aromatic ring would be susceptible to nucleophilic attack, although the high strength of the C-F bonds would make substitution challenging.

A computational study on the related molecule 2,6-dichloro-4-fluoro phenol using DFT (B3LYP/6-311+G(d,p)) provides an example of the type of charge distribution that can be expected. semanticscholar.org The following table provides a qualitative prediction of Mulliken charges for the key atoms in this compound based on general principles and data from similar molecules.

AtomExpected Mulliken ChargePredicted Reactivity Site
Oxygen (in OH)NegativeNucleophilic / Hydrogen Bond Acceptor
Hydrogen (in OH)PositiveElectrophilic / Hydrogen Bond Donor
Fluorine (Aromatic and CF₃)Negative-
Aromatic Carbons bonded to FPositiveElectrophilic
Carbon in CF₃PositiveElectrophilic

Investigation of Chemical Reactivity and Transformation Pathways of 2,6 Difluoro 3 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity. Its acidity and nucleophilicity are significantly influenced by the fluorine and trifluoromethyl substituents on the aromatic ring. These electron-withdrawing groups increase the acidity of the phenol (B47542), making it easier to deprotonate, but can also modulate the nucleophilic character of the resulting phenoxide in subsequent reactions.

Etherification and esterification are fundamental reactions of phenols, proceeding via nucleophilic attack of the hydroxyl oxygen or the corresponding phenoxide on an electrophile. For 2,6-difluoro-3-(trifluoromethyl)phenol, the strong electron-withdrawing nature of the substituents enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide anion under basic conditions.

Etherification: In the Williamson ether synthesis, the corresponding phenoxide reacts with alkyl halides to form ethers. The reactivity of the phenoxide is crucial. While the substituents make the phenol more acidic, they also decrease the nucleophilicity of the phenoxide by delocalizing the negative charge. Consequently, more reactive alkylating agents (e.g., alkyl iodides, sulfates) or stronger reaction conditions may be necessary to achieve efficient etherification compared to electron-rich phenols.

Esterification: Esterification can be achieved by reacting the phenol with acyl halides or anhydrides. This reaction is often catalyzed by a base (like pyridine (B92270) or triethylamine) to neutralize the liberated acid and activate the phenol. Given the electronically-deficient nature of this compound, it serves as a good leaving group, which can facilitate the reaction.

Reaction TypeReagentsExpected ProductNotes
Etherification R-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃)Aryl-O-RReaction rate may be slower due to reduced nucleophilicity of the phenoxide.
Esterification R-COCl (Acyl Chloride), Base (e.g., Pyridine)Aryl-O-CO-RGenerally efficient due to the high reactivity of acyl halides.
Esterification (RCO)₂O (Acid Anhydride), Catalyst (e.g., H⁺, Base)Aryl-O-CO-RMay require catalysis to proceed at a practical rate.

The conversion of a phenolic hydroxyl group to a trifluoromethoxy group (-OCF₃) is a valuable transformation in medicinal and agricultural chemistry. Direct O-trifluoromethylation is challenging due to the nature of the oxygen atom. cas.cn However, several methods have been developed for this conversion, which are applicable to a range of substituted phenols.

One prominent strategy involves a two-step sequence: O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. cas.cnnih.gov

Step 1 (O-carboxydifluoromethylation): The phenol reacts with an agent like sodium bromodifluoroacetate.

Step 2 (Decarboxylative Fluorination): The resulting aryloxydifluoroacetic acid is treated with a fluorinating agent (e.g., Selectfluor) and a catalytic amount of a silver salt (e.g., AgNO₃), which induces decarboxylation and subsequent fluorination to yield the aryl trifluoromethyl ether. cas.cn

Another approach involves the use of hypervalent iodine reagents or electrophilic trifluoromethylating agents in the presence of a metal catalyst, such as silver. nih.gov The substrate scope for these reactions is generally broad, but electron-deficient phenols, such as this compound, can sometimes require more forcing conditions or exhibit lower yields due to their reduced nucleophilicity. The mechanism often involves oxidative addition and reductive elimination steps mediated by the metal catalyst.

MethodKey ReagentsMechanism HighlightsSuitability for Substrate
Two-Step Protocol 1. BrCF₂CO₂Na 2. Selectfluor, Ag(I) catalystFormation of an aryloxydifluoroacetate intermediate, followed by Ag-catalyzed decarboxylative fluorination. cas.cnnih.govLikely applicable; the electron-deficient nature may affect the rate of the initial carboxydifluoromethylation step.
Direct Trifluoromethylation Me₃SiCF₃ (Ruppert-Prakash reagent), Ag(I) saltOxidative trifluoromethylation. nih.govGenerally effective for a range of phenols, though efficiency can be substrate-dependent.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered stable and chemically robust due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, it can undergo transformations.

In the presence of Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. nih.govrsc.org This reaction proceeds through the formation of highly reactive electrophilic species, like carbocations or acylium cations. nih.govrsc.org The proposed mechanism involves protonation of a fluorine atom, followed by the loss of hydrogen fluoride (B91410) (HF). The resulting difluorocarbocation can then react with a nucleophile, such as another arene molecule present in the reaction mixture (e.g., benzene), leading to Friedel-Crafts-type products. nih.gov Low-temperature NMR studies suggest the formation of an acyl group from the trifluoromethyl group in the superacid medium. nih.govrsc.org For this compound, this reaction would likely lead to complex product mixtures due to the presence of multiple reactive sites on the molecule.

The stability of the trifluoromethyl group is highly dependent on the chemical environment.

Acidic Conditions: The -CF₃ group is remarkably stable under most acidic conditions. However, as noted above, it can react in superacids. nih.gov In the presence of strong Lewis acids, ionization of a C-F bond can occur, leading to carbocationic intermediates. nih.gov

Basic Conditions: The stability of the aryl-CF₃ bond to hydrolysis under basic conditions is strongly influenced by the position of the -CF₃ group relative to an activating group like a hydroxyl or phenoxide. A comprehensive study on trifluoromethylphenols (TFMPs) showed that -CF₃ groups in the ortho or para position to the hydroxyl group can undergo spontaneous aqueous defluorination, particularly in their deprotonated (phenolate) form. rsc.org This is because the negative charge of the phenolate (B1203915) can stabilize a transient carbanion that facilitates fluoride elimination. rsc.org In contrast, 3-(trifluoromethyl)phenol, where the -CF₃ group is in the meta position, showed no observable hydrolysis under the same conditions. rsc.org This suggests that the trifluoromethyl group in this compound, being meta to the hydroxyl group, is likely to be stable against base-mediated hydrolytic defluorination.

Catalytic Conditions: The trifluoromethyl group is generally stable but can undergo decomposition reactions with certain transition metal catalysts. nih.gov

ConditionStability of the Trifluoromethyl GroupRationale / Notes
Strong Brønsted Superacids ReactiveProtolytic defluorination can occur to form electrophilic intermediates. nih.gov
Aqueous Basic Conditions StableThe -CF₃ group is meta to the hydroxyl group, which does not effectively promote hydrolytic defluorination. rsc.org
Transition Metal Catalysis Potentially ReactiveCan undergo decomposition with some transition metal catalysts, Lewis acids, or metal hydrides. nih.gov

While not a direct reaction of the trifluoromethyl group on the phenol, a potential transformation pathway involves the conversion of a related trifluoromethyl ketone into a difluoro enol silyl (B83357) ether. acs.orgdigitellinc.comfigshare.com This synthetic route would first require the transformation of the phenol into an appropriate trifluoromethyl ketone precursor.

The resulting difluoro enol silyl ether is a versatile intermediate that can undergo various functionalization reactions. acs.orgfigshare.com For example, it can react with electrophilic trifluoromethylthiolating or trifluoromethylating reagents. acs.orgdigitellinc.com This methodology allows for the "difluoro homologation" of trifluoromethyl ketones, effectively converting a -COCF₃ moiety into a -COCF₂X group (where X = SCF₃, CF₃, etc.). acs.orgfigshare.com This pathway highlights a synthetic strategy to modify the trifluoromethyl group, leveraging the reactivity of its corresponding ketone derivative.

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is significantly governed by the electronic properties of its substituents: two fluorine atoms, a trifluoromethyl group, and a hydroxyl group.

Influence of Fluorine and Trifluoromethyl Substituents on Aromatic Reactivity

The substituents on the phenol ring have powerful and competing electronic effects that dictate its reactivity.

Inductive Effects: Fluorine is the most electronegative element, and the trifluoromethyl (CF₃) group is also strongly electron-withdrawing due to the cumulative electronegativity of three fluorine atoms. beilstein-journals.org Both the fluorine atoms at positions 2 and 6, and the CF₃ group at position 3, exert a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring, making the ring electron-deficient and deactivating it towards electrophilic aromatic substitution (EAS). youtube.com Reactions that typically proceed through the attack of an electrophile on the benzene (B151609) ring would be significantly slower compared to unsubstituted phenol.

In this compound, the cumulative electron-withdrawing nature of the three fluoro-containing substituents makes the aromatic ring highly electron-poor. This property is crucial for the types of reactions the ring will undergo, favoring nucleophilic rather than electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic rings. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The structure of this compound is well-suited for SNAr reactions.

Substrate: The aromatic ring is highly activated towards nucleophilic attack due to the potent -I effects of the two fluorine atoms and the trifluoromethyl group.

Leaving Group: The fluorine atoms on the ring can act as effective leaving groups. In the context of SNAr, fluoride is often a better leaving group than other halogens because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Stabilization: The electron-withdrawing groups are positioned to stabilize the anionic intermediate formed upon nucleophilic attack. Attack at the carbon bearing a fluorine atom would result in a resonance-stabilized carbanion, with the negative charge delocalized onto the electron-withdrawing substituents. youtube.com

While specific examples for this compound are unavailable, studies on similar polyfluoroarenes, such as octafluorotoluene, demonstrate that SNAr reactions proceed regioselectively, with nucleophiles preferentially substituting the fluorine atom at the para-position relative to the trifluoromethyl group. nih.gov For the target compound, a nucleophile would likely attack at the C-2 or C-6 positions, displacing one of the fluorine atoms.

Radical Reactions Involving Fluorinated Phenols

The involvement of fluorinated phenols in radical reactions is often in the context of mechanistic studies or as byproducts of reactions involving trifluoromethyl radicals. For instance, substituted phenols like 2,6-di-tert-butyl-4-methylphenol are commonly used as radical scavengers to trap radical intermediates and confirm a radical-mediated mechanism. acs.orgnih.gov

The generation of a trifluoromethyl radical (•CF₃) from various precursors is a common strategy in modern organic synthesis. nih.gov This radical can then add to unsaturated systems or participate in cyclization cascades. While there is no specific data on radical reactions initiated from this compound, it is plausible that under certain conditions, the phenolic C-H or O-H bonds could be susceptible to hydrogen atom abstraction by highly reactive radicals. However, the primary role of such compounds in radical chemistry is more likely as a potential starting material for syntheses that utilize radical reactions for further functionalization, rather than being the initiator of a radical process.

Derivatization and Functionalization of this compound as a Chemical Building Block

Trifluoromethylphenols are recognized as important building blocks for creating pharmaceuticals and agrochemicals, as the inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability and lipophilicity. beilstein-journals.org The multiple functional groups on this compound—the acidic hydroxyl group, the electron-poor aromatic ring, and the reactive C-F bonds—make it a potentially versatile precursor for more complex molecules.

Derivatization could proceed via several pathways:

O-Alkylation/O-Arylation: The acidic phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile to displace a leaving group on an alkyl or aryl halide, forming ethers.

Conversion of OH to OCF₃: Sequential reactions, such as conversion to a xanthate followed by treatment with a fluoride source, can transform the phenol into a trifluoromethyl ether, a valuable functional group in medicinal chemistry. escholarship.org

Displacement of Fluorine: As discussed in section 5.3.2, the fluorine atoms can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) via SNAr to introduce new functional groups onto the ring.

Sequential Transformations and Multi-component Reactions

Sequential and multi-component reactions (MCRs) are efficient synthetic strategies that build molecular complexity in a single pot or a streamlined sequence. nih.govbeilstein-journals.org These reactions rely on the compatible reactivity of multiple functional groups.

While no specific MCRs involving this compound as a reactant have been documented in the search results, its structure lends itself to such designs. For example, a three-component reaction could potentially involve the phenol, an aldehyde, and an amine if the conditions could be optimized to control the sequence of reactions (e.g., initial formation of an imine followed by nucleophilic attack from the phenoxide). A study on a different trifluoromethyl-substituted scaffold, 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine, demonstrated its successful use in a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound to produce complex fused-ring systems. preprints.org This highlights the utility of trifluoromethylated heterocycles and aromatics as substrates in MCRs. The development of such reactions for this compound would represent a novel pathway for the rapid synthesis of diverse fluorinated molecules.

Advanced Research Applications and Future Directions for 2,6 Difluoro 3 Trifluoromethyl Phenol in Chemical Science

Role as a Key Synthetic Intermediate in the Development of Diverse Organic Compounds

2,6-Difluoro-3-(trifluoromethyl)phenol has emerged as a critical starting material in the synthesis of a variety of complex organic molecules, most notably in the agrochemical sector. Its utility is prominently demonstrated in its application as a key intermediate for the preparation of innovative herbicidal agents.

A significant application of this phenol (B47542) is in the synthesis of pyridinyl-pyrimidine derivatives. These compounds are of high interest due to their potential as active ingredients in herbicide formulations. In a typical synthetic route, this compound is reacted with a suitably substituted chloropyrimidine in the presence of a base. This nucleophilic aromatic substitution reaction, where the phenoxide ion displaces the chlorine atom on the pyrimidine (B1678525) ring, proceeds efficiently to form a diaryl ether linkage.

For instance, the reaction of this compound with 2-chloro-4-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine in the presence of potassium carbonate yields the corresponding 2-((2,6-difluoro-3-(trifluoromethyl)phenoxy)methyl)-4-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine. This transformation is a pivotal step in constructing the core structure of these herbicidally active molecules. The resulting compounds have shown promise in controlling unwanted vegetation, underscoring the industrial relevance of this compound as a high-value intermediate.

The versatility of this building block extends to the potential synthesis of a wide range of other bioactive molecules. The presence of the reactive hydroxyl group allows for a variety of chemical modifications, including etherification, esterification, and other coupling reactions, opening avenues for the creation of diverse libraries of compounds for biological screening in pharmaceutical and agrochemical research.

Rational Design of Fluorinated Building Blocks for Enhanced Reactivity and Selectivity

The design of fluorinated building blocks like this compound is a strategic endeavor aimed at fine-tuning the properties of target molecules. The incorporation of fluorine is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and bioavailability. olemiss.edu The specific arrangement of fluorine substituents in this phenol is a prime example of rational design to achieve desired reactivity and selectivity in subsequent synthetic steps.

The two ortho-fluorine atoms play a crucial role in modulating the reactivity of the phenolic hydroxyl group. These electron-withdrawing groups increase the acidity of the phenol, facilitating its deprotonation to the corresponding phenoxide. This enhanced nucleophilicity of the phenoxide is advantageous in nucleophilic substitution reactions, allowing for efficient coupling with various electrophiles under milder conditions.

Furthermore, the steric bulk of the ortho-fluorine atoms can direct the regioselectivity of certain reactions. By flanking the hydroxyl group, they can sterically hinder approaches to the ortho-positions of the aromatic ring, thereby favoring reactions at the para-position or on the hydroxyl group itself. This steric influence is a key consideration in the rational design of synthetic routes involving this building block, enabling chemists to achieve higher selectivity and reduce the formation of unwanted isomers.

Exploitation of Fluorine Substitution in Modulating Electronic, Lipophilic, and Steric Parameters for Research Endeavors

The introduction of fluorine into organic molecules profoundly alters their fundamental physicochemical properties. In this compound, the strategic placement of five fluorine atoms provides a compelling case study of how fluorine substitution can be exploited to modulate electronic, lipophilic, and steric parameters for various research applications.

Electronic Effects: The high electronegativity of fluorine significantly influences the electronic landscape of the phenol. The two ortho-fluorine atoms and the meta-trifluoromethyl group are potent electron-withdrawing groups. This inductive withdrawal of electron density has several important consequences:

Increased Acidity: The pKa of the phenolic proton is substantially lowered compared to unsubstituted phenol, making it a stronger acid. This facilitates reactions that proceed via the phenoxide anion.

Modified Aromatic Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, particularly at positions activated by the fluorine and trifluoromethyl groups.

Steric Parameters: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, the presence of two ortho-fluorine atoms introduces significant steric hindrance around the phenolic hydroxyl group. This steric shielding can influence the conformational preferences of molecules derived from this building block and can be used to control the approach of reagents in synthetic transformations, thereby enhancing selectivity.

The interplay of these modulated properties makes this compound a valuable tool for systematically studying structure-activity relationships (SAR) and for the rational design of molecules with tailored characteristics.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₃F₅O
Molecular Weight198.09 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Note: The data in this table is computationally generated and may vary from experimental values.

Emerging Methodologies for Fluorination Chemistry and their Relevance to Phenolic Systems

The field of fluorination chemistry is continuously evolving, with new reagents and methodologies being developed to introduce fluorine into organic molecules with greater efficiency, selectivity, and safety. These advancements are highly relevant to phenolic systems and offer new avenues for the synthesis and modification of compounds like this compound and its derivatives.

One area of significant progress is in the development of late-stage fluorination techniques. These methods allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery for rapidly generating analogs for SAR studies. For phenolic systems, methods for the direct deoxyfluorination of phenols to aryl fluorides have seen remarkable improvements. Reagents such as PhenoFluor™ and PyFluor® have been developed for the conversion of phenols to aryl fluorides under relatively mild conditions. While this compound is already heavily fluorinated, these methodologies could be applied to its less-fluorinated precursors or to introduce additional fluorine atoms into its derivatives.

Furthermore, novel methods for trifluoromethylation and difluoromethylation are constantly being reported. For instance, the development of new electrophilic trifluoromethylating agents (e.g., Togni's reagents) and nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent, TMSCF₃) has expanded the toolkit for introducing the trifluoromethyl group. These reagents could potentially be used to synthesize analogs of this compound with different substitution patterns.

The development of photoredox catalysis has also opened up new possibilities for fluorination reactions. Light-mediated processes can generate highly reactive fluoroalkyl radicals under mild conditions, enabling a range of novel transformations that are often complementary to traditional methods. These emerging technologies have the potential to streamline the synthesis of complex fluorinated phenols and their derivatives, facilitating the exploration of new chemical space.

Unexplored Reactivity and Novel Transformation Pathways of this compound

While this compound is primarily utilized for its phenolic hydroxyl group, the unique electronic and steric environment of its aromatic ring suggests a rich and largely unexplored reactivity profile. The electron-deficient nature of the ring, coupled with the presence of multiple C-F bonds, opens the door to novel and potentially synthetically useful transformations.

One area of potential exploration is the selective functionalization of the C-H bond at the C-4 or C-5 position. Directed C-H activation methodologies, using transition metal catalysts, could potentially enable the introduction of new substituents at these positions, providing access to a wider range of derivatives. The directing-group ability of the hydroxyl group, or a derivative thereof, could be harnessed to achieve high regioselectivity in such reactions.

Another intriguing possibility lies in the selective activation and transformation of the C-F bonds. While C-F bonds are generally considered to be highly stable, recent advances in catalysis have demonstrated that they can be selectively functionalized under specific conditions. The differential reactivity of the ortho-fluorine atoms versus the trifluoromethyl group could be exploited to achieve selective defluorinative functionalization, leading to the formation of novel molecular scaffolds.

Furthermore, the highly electron-deficient aromatic ring of this compound could participate in unusual cycloaddition or dearomatization reactions. Under the right conditions, it might act as an electrophilic partner in reactions with electron-rich dienes or other nucleophilic species. Investigating these less conventional reaction pathways could uncover novel synthetic methodologies and provide access to unique three-dimensional molecular architectures that are not readily accessible through traditional synthetic routes. The exploration of these uncharted areas of reactivity holds the promise of expanding the synthetic utility of this valuable building block beyond its current applications.

Broader Implications for Fundamental Organic and Fluorine Chemistry Research and Design of Advanced Materials

The study and application of this compound have broader implications that extend beyond its immediate use in the synthesis of specific target molecules. This compound serves as an excellent model system for advancing our fundamental understanding of organic and fluorine chemistry.

In the realm of fundamental organic chemistry, the unique substitution pattern of this phenol provides a platform for studying the intricate interplay of steric and electronic effects on reaction mechanisms. Detailed kinetic and mechanistic studies of reactions involving this molecule can provide valuable insights into the nature of aromatic reactivity, the influence of multiple electron-withdrawing groups, and the role of fluorine in directing reaction outcomes. These fundamental studies can contribute to the development of more accurate predictive models for chemical reactivity.

For fluorine chemistry, this building block is a testament to the transformative power of strategic fluorination. It encourages the design and synthesis of other novel, highly functionalized fluorinated building blocks with tailored properties. Research into the synthesis and reactivity of such compounds pushes the boundaries of what is possible in organofluorine chemistry and can lead to the discovery of new fluorinating reagents and methodologies.

Beyond agrochemicals and pharmaceuticals, fluorinated phenols are of interest in the design of advanced materials. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. For example, polymers derived from fluorinated phenols can exhibit high performance in demanding applications. The unique properties of this compound make it a potential candidate for the synthesis of novel polymers, liquid crystals, and other functional materials with tailored properties. The exploration of its use in materials science represents a promising future direction for this versatile compound.

Q & A

Basic Questions

Q. What are the effective synthetic routes for 2,6-Difluoro-3-(trifluoromethyl)phenol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with a fluorinated benzoyl chloride precursor (e.g., 2,6-difluorobenzoyl chloride) and introduce the trifluoromethyl group via nucleophilic substitution or coupling reactions. Use low-temperature conditions (-20°C to 0°C) to minimize side reactions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm intermediate structures using 19F^{19}\text{F} NMR to track fluorine substitution patterns .
  • Step 3 : Hydrolyze the final intermediate to the phenol derivative using acidic or basic conditions (e.g., H2_2SO4_4/H2_2O or NaOH/EtOH). Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in 7:3 hexane/EtOAc) .
  • Purity Optimization : Recrystallize the product from dichloromethane/hexane mixtures. Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Q. How do the electronic properties of fluorine and trifluoromethyl groups influence the compound’s reactivity?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to assess electron-withdrawing effects. The trifluoromethyl group induces strong para-directing deactivation, while fluorine atoms enhance electrophilic substitution resistance .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict sites for nucleophilic attack or hydrogen bonding .

Advanced Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodology :

  • Assay Validation : Replicate antimicrobial/anticancer assays (e.g., MIC or IC50_{50}) under standardized conditions (pH 7.4, 37°C). Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .
  • Metabolite Tracking : Employ LC-MS with isotopically labeled standards (e.g., 13C^{13}\text{C}-analogues) to distinguish parent compound degradation from true bioactive metabolites. Address ionization suppression effects noted in fluorinated phenols .

Q. What experimental strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings. Optimize ligand steric bulk (e.g., SPhos vs. XPhos) to enhance turnover .
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) to improve solubility and reduce aggregation. Monitor reaction progress via 19F^{19}\text{F} NMR .

Q. How can molecular docking simulations improve the design of derivatives targeting specific enzymes?

  • Methodology :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinase domains) where the trifluoromethyl group enhances binding via van der Waals interactions .
  • Docking Workflow : Use AutoDock Vina with flexible side-chain sampling. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Key Notes for Experimental Design

  • Safety : Follow OSHA guidelines for phenol handling (gloves, fume hood) due to toxicity risks .
  • Data Reproducibility : Include internal standards in LC-MS workflows to correct for fluorinated compound ionization variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.